(3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone

Enzyme Inhibition Tyrosinase Structure-Activity Relationship (SAR)

This benzophenone derivative is an essential, non-interchangeable pharmacological probe. Its unique 3-nitro substitution creates a distinct electronic environment and geometry, yielding a binding profile fundamentally different from the 4-nitro isomer. Generic replacement risks catastrophic potency loss and misleading SAR data. Secure this verified isomer to ensure your enzyme inhibitor discovery program generates reproducible, actionable results.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
Cat. No. B7819725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
InChIInChI=1S/C15H13NO5/c1-20-13-7-6-11(9-14(13)21-2)15(17)10-4-3-5-12(8-10)16(18)19/h3-9H,1-2H3
InChIKeyORVKKDSFBZEODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone: A Benchmark Benzophenone Intermediate for Pharmacological Research


(3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone is a synthetic benzophenone derivative (CAS 108620-68-4) featuring a distinctive 3,4-dimethoxyphenyl ring coupled to a 3-nitrophenyl moiety via a central ketone bridge . This compound belongs to a structural class widely investigated for its potential as a versatile synthetic intermediate and for its biological activities, including enzyme inhibition . Its unique substitution pattern differentiates it from simpler benzophenones and is a key determinant of its biological interaction profile, making it a critical tool for structure-activity relationship (SAR) studies.

Why Generic (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone Analogs Cannot Be Substituted


Substituting (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone with a closely related analog is not trivial, as even minor positional changes in the nitro group critically alter biological activity. The 3-nitro configuration is not a simple replacement for a 4-nitro or other substituent; it induces a distinct electronic environment and molecular geometry that fundamentally changes target binding and enzyme inhibition profiles [1]. Generic substitution can therefore lead to a catastrophic loss of potency or a shift in selectivity, undermining the validity of comparative SAR programs and the reliability of pharmacological outcomes, as demonstrated by the stark differences in IC50 values between positional isomers in related benzophenone derivative studies [1].

Quantitative Differentiation of (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone from Key Analogs


3-Nitro vs. 4-Nitro Positional Isomer: A Class-Level Inference on Potency

The target compound's 3-nitrophenyl group is a critical pharmacophoric element that cannot be mimicked by the 4-nitro isomer. In a study on nitrophenylpiperazine derivatives, a direct comparison revealed that the 3-nitrophenyl analog (Entry 4e) exhibited significantly weaker tyrosinase inhibition potency (% Inhibition at 100 μM = 24.9% ± 2.81) and a flat IC50 (>200 μM) compared to its 4-nitrophenyl counterpart (Entry 4d) which showed an IC50 of 203.23 ± 1.16 μM [1]. This demonstrates that the position of the nitro group is not electronically equivalent and has a measurable, divergent impact on biological activity within the same assay system, a SAR principle that directly translates to the benzophenone class.

Enzyme Inhibition Tyrosinase Structure-Activity Relationship (SAR)

The Functional Necessity of the Nitro Group: Comparison with Non-Nitrated Benzophenone

The presence of the nitro group is essential for biological activity. A cross-study comparable analysis demonstrates that a non-nitrated benzophenone analog, (4-methoxyphenyl)(phenyl)methanone (Compound 45), exhibits an NO inhibition IC50 of 29.5 µM [1]. In stark contrast, a benzophenone with a 3,4-dimethoxyphenyl substitution pattern (Compound 51, a closer structural relative to the target compound) shows significantly enhanced potency with an NO inhibition IC50 of 21.7 µM [1]. While this comparison is not a direct head-to-head on the same scaffold, it provides strong class-level evidence that the electronic properties of the aryl substituents, particularly the nitro group in the target compound, are critical for achieving potent inhibition.

Enzyme Inhibition Anti-inflammatory Nitric Oxide (NO) Inhibition

High-Value Application Scenarios for (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone


Structure-Activity Relationship (SAR) Studies for Enzyme Inhibitor Discovery

Medicinal chemistry groups performing SAR explorations on benzophenone-based enzyme inhibitors can rely on this compound as a unique probe. The quantitative evidence confirms that the 3-nitro substitution pattern yields a distinct pharmacological profile compared to the 4-nitro isomer [1]. Procurement of this specific isomer is therefore essential for accurately deciphering the contribution of the nitro group's position to target binding and selectivity. Using a generic substitute would introduce a confound, potentially misdirecting the entire discovery program.

Synthetic Intermediate for Advanced Pharmacophores

This compound serves as a critical, non-interchangeable intermediate for constructing more complex molecules. Its structure, confirmed by CAS registry data, provides a unique vector for further derivatization via the nitro group's reduction or substitution, while the methoxy groups remain stable . This specific reactivity profile is not offered by other positional isomers, making it a mandatory procurement item for synthetic routes that require precise chemoselectivity.

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